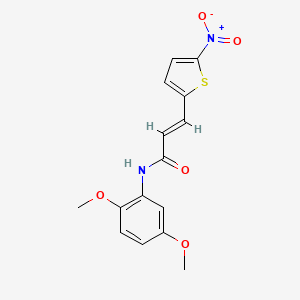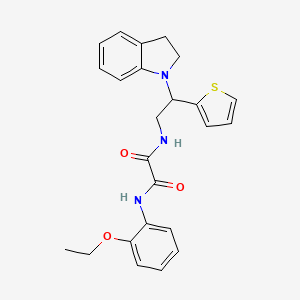
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DNTA is a synthetic compound that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Molecular Imprinting and Analysis
- Molecular Imprinting in Olive Oil Analysis : Acrylamide-based molecularly imprinted polymers (MIPs) have been developed for the analysis of fenthion, an organophosphate insecticide, in olive oil. Using acrylamide as a functional monomer, these MIPs exhibited high selectivity and recovery rates for fenthion extraction, outperforming traditional methods and achieving a low detection limit (Bakas et al., 2014).
Polymerization and Material Synthesis
- Controlled Polymerization for Drug Delivery : Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been investigated for controlled, room-temperature polymerization, highlighting its potential in drug delivery systems (Convertine et al., 2004).
- Degradable Scaffolds for Tissue Engineering : Biodegradable scaffolds made from poly(N-isopropyl acrylamide) were synthesized for tissue engineering applications. These scaffolds demonstrate controlled porosity and thermoresponsive properties, making them attractive for biomedical applications (Galperin et al., 2010).
Chemical Interactions and Reactions
- Asymmetric Cycloadditions with Acrylamides : Research focused on asymmetric 1,3-dipolar cycloadditions with acrylamides has revealed high levels of stereocontrol in chemical reactions, important for synthetic organic chemistry applications (Kissane & Maguire, 2010).
- DFT Studies of Acrylamide Derivatives : Studies involving Density Functional Theory (DFT) on acrylamide derivatives, such as (E)-3-(2,6-dichlorophenyl)-acrylamide, provide insights into their molecular structure and potential applications in fields like material science (Shukla et al., 2020).
Sensitizer Synthesis for Solar Cells
- Organic Sensitizers for Solar Cells : Novel organic sensitizers containing acrylamide units have been engineered for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).
Applications in Biochemistry and Toxicology
- Biochemical Properties and Safety : Studies on acrylamide's biochemistry and safety reveal its widespread industrial use and potential health effects, necessitating a comprehensive understanding of its role in human health (Friedman, 2003).
Nitrothiophene Derivatives Evaluation
- Radiosensitizers and Cytotoxins : Nitrothiophene derivatives, including those with acrylamide groups, have been evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins in medical applications (Threadgill et al., 1991).
Corrosion Inhibition Studies
- Corrosion Inhibitors in Nitric Acid Solutions : Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors in nitric acid solutions, demonstrating potential in industrial applications (Abu-Rayyan et al., 2022).
Propiedades
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-21-10-3-6-13(22-2)12(9-10)16-14(18)7-4-11-5-8-15(23-11)17(19)20/h3-9H,1-2H3,(H,16,18)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBQCYVGTKAYMU-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-acetylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2990393.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-4,5-dichloro-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B2990394.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N,N-diisobutyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2990395.png)
![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)


![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)

![1-methyl-1H-benzo[d]imidazol-5-yl thiophene-2-sulfonate](/img/structure/B2990410.png)
